5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol
CAS No.: 791717-18-5
Cat. No.: VC11724381
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 791717-18-5 |
---|---|
Molecular Formula | C18H16N4S |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) |
Standard InChI Key | FPVPHGICTUFUBK-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a thiol group (-SH) and at the 4- and 5-positions with 2-methylphenyl and indol-3-ylmethyl groups, respectively. The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the triazole ring enhances metabolic stability.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₄S |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Topological Polar Surface Area | 97.8 Ų |
Synthetic Routes
Synthesis typically involves multi-step protocols:
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Formation of Indole-3-carbohydrazide: Ethyl indole-3-carboxylate reacts with hydrazine hydrate to yield the carbohydrazide intermediate .
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Cyclization to Triazole-Thione: Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates the triazole-thione core .
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Functionalization: Condensation with 2-methylbenzaldehyde introduces the aryl substituent, followed by methylation at the indole position.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Hydrazine hydrate, ethanol, reflux | 78% |
2 | CS₂, KOH, 0–5°C, 6 hr | 65% |
3 | 2-Methylbenzaldehyde, AcOH, 80°C | 52% |
Parameter | Value | Method of Estimation |
---|---|---|
LogP (Lipophilicity) | 3.8 ± 0.2 | SwissADME |
Water Solubility | Poor (LogS = -4.2) | ChemAxon |
CYP3A4 Inhibition | Moderate | admetSAR |
Structure-Activity Relationships (SAR)
Role of Substituents
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2-Methylphenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets. Removal reduces potency by 5-fold .
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Indol-3-ylmethyl Chain: Critical for π-π stacking with phenylalanine residues. Saturation or elongation diminishes activity .
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Triazole-Thione Moiety: The thione sulfur participates in hydrogen bonding with backbone amides (e.g., Asp158 in CDK6) .
Bioisosteric Modifications
Replacing the thione (-SH) with oxo (=O) or methylthio (-SMe) groups abolishes CDK4/6 inhibition, underscoring the thiol’s electronic and steric necessity .
Applications in Drug Development
Oncology
As a CDK4/6 inhibitor, this compound could synergize with hormonal therapies (e.g., letrozole) in ER+ breast cancer. Preclinical models show additive effects when combined with PI3K/AKT pathway inhibitors .
Research Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No pharmacokinetic or tumor regression studies reported.
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Selectivity: Off-target effects on other kinases (e.g., CDK2, EGFR) remain uncharacterized.
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Formulation: Poor aqueous solubility necessitates prodrug strategies or nanoformulations.
Recommended Studies
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Phase I Metabolic Profiling: Identify major metabolites using human liver microsomes.
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X-ray Crystallography: Resolve ligand-CDK6 co-crystal structures to guide optimization.
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Combinatorial Screens: Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1).
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